4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
Overview
Description
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse applications in organic electronics, photovoltaics, and as intermediates in organic synthesis. The presence of bromine atoms and a long alkyl chain in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole typically involves the bromination of a benzo[d][1,2,3]triazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a dibromo-benzo[d][1,2,3]triazole with an alkylboronic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Major Products
The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, which can be further functionalized for various applications in organic electronics and materials science.
Scientific Research Applications
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers.
Photovoltaics: The compound is a key intermediate in the production of dye-sensitized solar cells and organic photovoltaic materials.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: The compound and its derivatives are studied for their potential biological activities and as building blocks for drug development.
Mechanism of Action
The mechanism of action of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in semiconducting materials . In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
4,7-Dibromo-2-(heptadecan-9-yl)-9H-carbazole: Contains a carbazole ring, which imparts different electronic properties.
Uniqueness
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is unique due to its combination of bromine atoms and a long alkyl chain, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
4,7-dibromo-2-heptadecan-9-ylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37Br2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-20(24)17-18-21(25)23(22)27-28/h17-19H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCAXJELPVMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C(=CC=C(C2=N1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254424 | |
Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-15-2 | |
Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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